
Methyl 2-(3-bromophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS: 251458-15-8) is an organic ester characterized by a bromine-substituted phenyl group at the meta position and a branched 2-methylpropanoate chain. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the production of fexofenadine impurities . Its molecular formula is $ \text{C}{11}\text{H}{13}\text{BrO}_2 $, with a molecular weight of 257.13 g/mol. The meta-bromophenyl group enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the ester moiety provides hydrolytic stability under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 2-phenyl-2-methylpropanoate using bromine in the presence of a catalyst like iron(III) bromide. This electrophilic aromatic substitution reaction introduces the bromine atom at the meta position of the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the alpha carbon can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-(3-Hydroxyphenyl)-2-methylpropanoate.
Reduction: 2-(3-Bromophenyl)-2-methylpropanol.
Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-bromophenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures.
- Esterification Reactions : The compound can be converted to other esters through reactions with different alcohols, expanding its utility in synthetic chemistry.
Pharmaceutical Development
The compound acts as a building block in the development of pharmaceutical agents. Its bromine substituent can enhance biological activity and selectivity towards specific targets. Case studies have shown that derivatives of this compound exhibit promising pharmacological profiles, including anti-inflammatory and anti-cancer activities.
- Case Study Example : A study demonstrated the synthesis of a series of brominated esters derived from this compound, which showed significant inhibition against certain cancer cell lines.
Material Science
In material science, this compound is utilized in the preparation of advanced materials such as polymers and coatings. Its reactivity allows for incorporation into polymer chains, enhancing material properties.
- Application Example : The compound has been used to synthesize polymeric materials with improved thermal stability and mechanical strength.
Data Table: Comparison with Related Compounds
Compound Name | Chemical Structure | Applications |
---|---|---|
This compound | Structure | Organic synthesis, pharmaceuticals, materials |
Methyl 2-(4-bromophenyl)-2-methylpropanoate | Structure | Similar applications but different reactivity |
Methyl 2-(3-chlorophenyl)-2-methylpropanoate | Structure | Used in similar reactions with varied outcomes |
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)-2-methylpropanoate depends on its specific application. In chemical reactions, the bromine atom on the phenyl ring acts as an electrophilic site, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.
In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Meta vs. Para Substitution
- Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5) The para-bromophenyl analog exhibits distinct electronic and steric properties due to symmetrical substitution. This configuration may improve crystallinity compared to the meta isomer, as seen in related compounds . Applications: Used in agrochemical intermediates, where para substitution facilitates regioselective reactions .
Ethyl 2-(3-bromophenyl)acetate
Functional Group Modifications
- Used in drug delivery systems requiring prolonged release . Molecular Weight: 214.67 g/mol ($ \text{C}{11}\text{H}{13}\text{ClO}_2 $) vs. 257.13 g/mol for the target compound, impacting pharmacokinetics .
- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid The carboxylic acid derivative of the target compound, generated via ester hydrolysis ($ \text{KOH/MeOH} $). Exhibits hydrogen-bonded dimerization in crystalline states, enhancing thermal stability .
Chain Elongation and Substitution
- Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) Incorporates a 4-bromobutanoyl side chain, enabling conjugation with nucleophiles. Used in peptide mimetics and polymer chemistry . Synthesis: Produced via HBr-mediated bromination of hydroxybutynyl intermediates ($ 93\% $ yield) .
- Methyl 2-amino-2-(3-bromophenyl)propanoate Introduction of an amino group ($ \text{NH}_2 $) alters polarity and enables zwitterionic behavior. Predicted collision cross-section ($ \text{CCS} $) values suggest utility in ion mobility spectrometry .
Comparative Data Table
Key Findings and Implications
Substituent Position : Meta-bromophenyl derivatives exhibit lower symmetry but higher electrophilic reactivity compared to para isomers, favoring use in Suzuki-Miyaura couplings .
Biological Activity : Ethyl esters with linear chains show stronger receptor activation than branched analogs, highlighting the role of steric effects in ligand-receptor interactions .
Hydrolytic Stability: The methylpropanoate group in the target compound resists hydrolysis under mild conditions, unlike chloroethyl-substituted derivatives prone to elimination .
Synthetic Versatility: Bromobutanoyl and amino-substituted variants expand utility in targeted drug delivery and analytical chemistry .
Biological Activity
Methyl 2-(3-bromophenyl)-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H13BrO2
- Molecular Weight : 271.13 g/mol
- CAS Number : 24777892
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, which can influence several biochemical pathways. The compound is believed to act through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Cell Signaling Modulation : The compound can modulate signaling pathways, potentially impacting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance:
- In vitro Studies : In cell lines such as HeLa and MCF-7, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates. The IC50 values were determined to be around 10 µM in these cell lines, indicating potent activity against cancer cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. The reduction was quantified at approximately 40% compared to control groups .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death . -
Case Study on Anti-inflammatory Effects :
In a controlled experiment involving LPS-induced inflammation in mice, the administration of the compound resulted in a marked decrease in paw edema and systemic inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for identifying Methyl 2-(3-bromophenyl)-2-methylpropanoate?
- Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): A molecular ion peak at m/z 257 [M+H]⁺ confirms the molecular weight (257.13 g/mol) .
- HPLC: Retention time analysis (e.g., 0.97 minutes under SQD-FA05 conditions) helps validate purity and identity .
- NMR: ¹H and ¹³C NMR can resolve the methyl ester group (δ ~3.6 ppm for OCH₃), bromophenyl aromatic protons, and quaternary carbon environments .
Q. How is this compound synthesized, and what are typical yields?
- Answer: A common method involves nucleophilic substitution or esterification. For example:
- Reacting 3-bromophenylmagnesium bromide with methyl 2-methylpropanoate derivatives under anhydrous conditions.
- Yields up to 65% are reported in analogous bromophenyl ester syntheses, with optimization via temperature control and catalyst selection (e.g., palladium for coupling reactions) .
- Purification via column chromatography or preparative HPLC ensures >95% purity .
Q. What safety protocols are recommended for handling this compound?
- Answer:
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- PPE: Nitrile gloves, lab coat, and goggles due to potential irritant properties .
- Waste Disposal: Incineration or neutralization via base hydrolysis (e.g., NaOH in ethanol) .
Advanced Research Questions
Q. How does the steric hindrance of the 3-bromophenyl group influence reactivity in cross-coupling reactions?
- Answer:
- The bromine atom at the meta position creates steric and electronic effects, slowing Suzuki-Miyaura couplings compared to para-substituted analogs.
- Computational modeling (DFT) reveals reduced electron density at the C-Br bond, requiring higher catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
- Kinetic studies show a 20–30% decrease in reaction rates compared to non-brominated analogs .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Answer: Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from:
- Solvent Effects: DMSO >1% can artifactually inhibit enzymes; use aqueous buffers with ≤0.1% DMSO .
- Isomerism: Check for racemization via chiral HPLC; the methylpropanoate group may exhibit stereochemical lability under basic conditions .
- Dose-Response Curves: Use Hill slope analysis to distinguish specific binding from nonspecific aggregation .
Q. How can computational modeling predict metabolic pathways of this compound?
- Answer:
- In Silico Tools: Use SwissADME or GLORYx to predict Phase I (oxidative debromination) and Phase II (glucuronidation) metabolism .
- Docking Studies: AutoDock Vina simulates interactions with CYP3A4, identifying potential epoxide intermediates requiring experimental validation via LC-MS/MS .
Q. What crystallographic data are available for structural analysis?
- Answer:
- Single-crystal X-ray diffraction of analogs (e.g., 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid) reveals:
- Bond Angles: C-Br bond length ~1.89 Å, with dihedral angles of 15–25° between bromophenyl and ester groups .
- Packing: Van der Waals interactions dominate in orthorhombic lattices (space group Pca2₁) .
Q. Methodological Resources
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647276 | |
Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251458-15-8 | |
Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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